

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

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Compound of Interest

Compound Name: 2-Bromo-2-methylpentane

Cat. No.: B146041

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The following protocol describes a general methodology for acquiring an electron ionization mass spectrum for a volatile analyte such as **2-Bromo-2-methylpentane**.

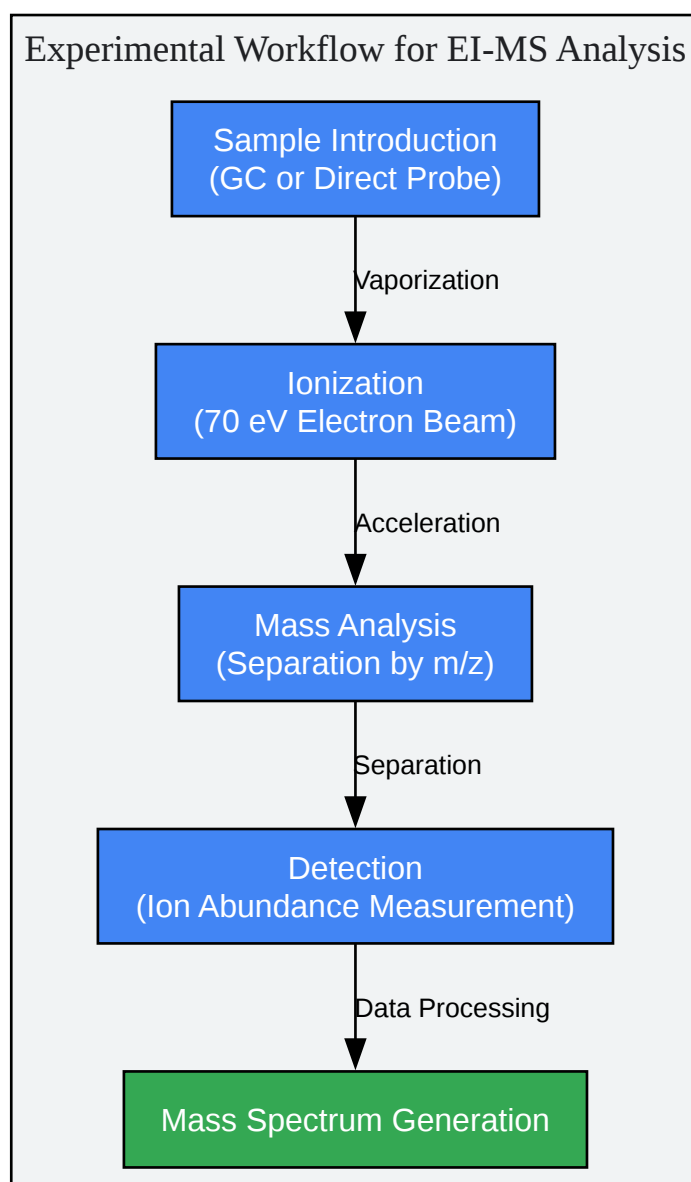
1.1 Sample Introduction: A solution of **2-Bromo-2-methylpentane** in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, an Rtx-5MS capillary column (or equivalent) is suitable.^[1]

1.2 Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^[1] This process ejects an electron from the molecule, generating an energetically unstable, positively charged radical ion known as the molecular ion ($M^{\bullet+}$).

1.3 Mass Analysis: The resulting molecular ion and its subsequent fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

1.4 Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

The diagram below illustrates the general workflow for this experimental process.



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Fig. 1: Experimental workflow for EI-MS analysis.

Mass Spectrum Analysis and Fragmentation Data

The mass spectrum of **2-Bromo-2-methylpentane** is characterized by the absence or very low abundance of the molecular ion peak and a prominent base peak resulting from the facile cleavage of the carbon-bromine bond. The molecular weight of **2-bromo-2-methylpentane** is 165.07 g/mol .^{[2][3]} Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in

nearly equal abundance, any bromine-containing fragment will appear as a pair of peaks (M and $M+2$) of similar intensity.^[4]

2.1 Molecular Ion ($M^{\bullet+}$): The molecular ion peaks at m/z 164 and 166 (for $C_6H_{13}^{79}Br$ and $C_6H_{13}^{81}Br$, respectively) are typically not observed or are of very low intensity.^[2] This is because the tertiary alkyl halide structure leads to a highly unstable molecular ion that fragments rapidly.^[4]

2.2 Base Peak: The most prominent feature of the spectrum is the base peak. For tertiary alkyl bromides, fragmentation is dominated by the cleavage of the weak C-Br bond to form a stable tertiary carbocation.^[4]

2.3 Quantitative Fragmentation Data: The table below summarizes the principal ions observed in the electron ionization mass spectrum of **2-Bromo-2-methylpentane**.

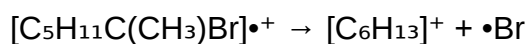
m/z	Proposed Fragment Ion	Formula	Comments
137/139	$[M - C_2H_5]^+$	$[C_4H_8Br]^+$	α -cleavage, loss of an ethyl radical. Isotopic pair.
85	$[M - Br]^+$	$[C_6H_{13}]^+$	Base Peak. Loss of a bromine radical (^{79}Br or ^{81}Br) to form a stable tertiary carbocation.
57	$[C_4H_9]^+$	$[C_4H_9]^+$	Further fragmentation, often a stable tert-butyl cation. [4] [5]
43	$[C_3H_7]^+$	$[C_3H_7]^+$	Propyl cation fragment.
41	$[C_3H_5]^+$	$[C_3H_5]^+$	Allyl cation, a common fragment in alkane spectra. [5]
29	$[C_2H_5]^+$	$[C_2H_5]^+$	Ethyl cation fragment.

Note: Relative abundances can vary slightly based on instrument conditions. The base peak is assigned a relative intensity of 100%.

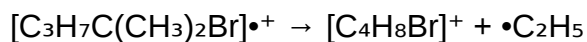
Theoretical Fragmentation Pathways

The fragmentation of the **2-Bromo-2-methylpentane** molecular ion is governed by the formation of the most stable carbocations. The principal pathways are detailed below and illustrated in Figure 2.

3.1 Primary Fragmentation: Loss of Bromine Radical The C-Br bond is the weakest bond in the molecule, and its cleavage is the most favorable fragmentation pathway.[\[6\]](#) Homolytic cleavage results in the loss of a bromine radical ($\bullet Br$), producing a highly stable tertiary carbocation at m/z 85. This ion is the base peak in the spectrum.

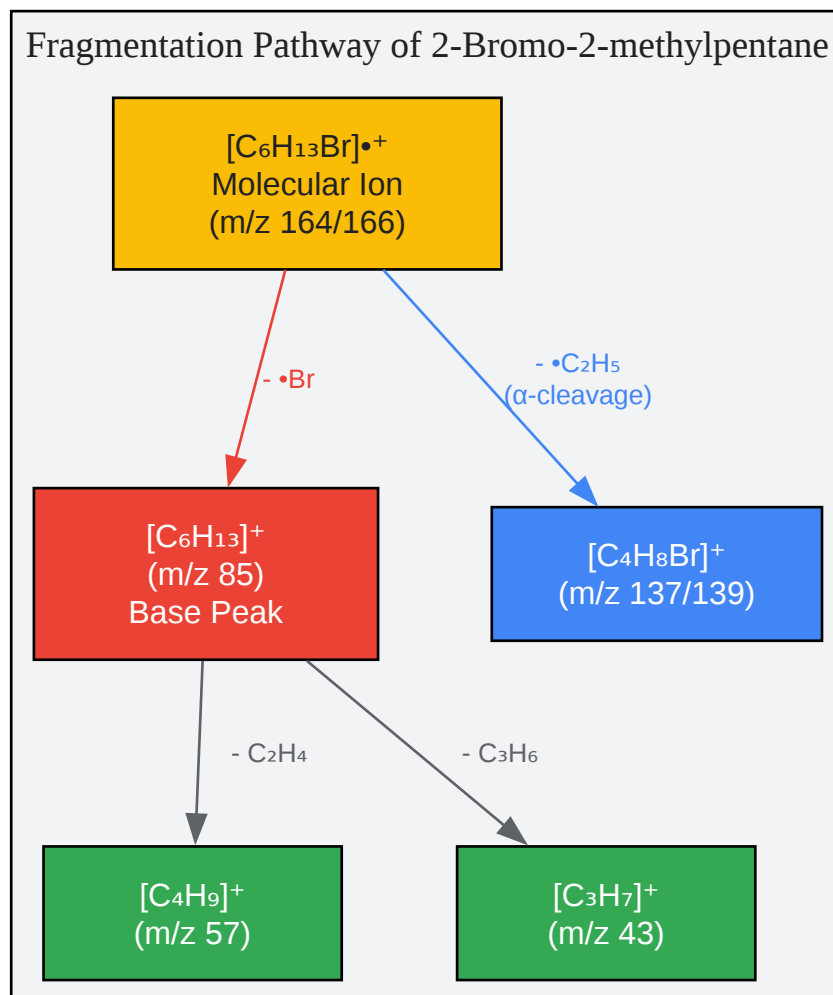


3.2 Alpha (α)-Cleavage Alpha-cleavage involves the breaking of a bond adjacent to the carbon atom bonded to the halogen.[6][7] This pathway is less dominant than the loss of bromine but can still produce significant fragments. The loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$) is a notable α-cleavage, resulting in a bromine-containing cation at m/z 137/139.



3.3 Secondary Fragmentation The initially formed carbocations can undergo further fragmentation to produce smaller, stable ions. The m/z 85 ion can lose alkenes to form smaller carbocations like the tert-butyl cation (m/z 57) or the propyl cation (m/z 43).

The diagram below visualizes these key fragmentation pathways.



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Fig. 2: Predicted fragmentation of **2-Bromo-2-methylpentane**.

Conclusion

The mass spectrum of **2-Bromo-2-methylpentane** is defined by predictable fragmentation patterns characteristic of tertiary alkyl halides. The extreme instability of the molecular ion leads to its absence in the spectrum, while the facile cleavage of the carbon-bromine bond results in a highly stable tertiary carbocation at m/z 85, which constitutes the base peak. Secondary fragmentation pathways, including α -cleavage and subsequent fragmentation of the base peak, account for the other significant ions observed. Understanding these pathways is essential for the structural elucidation and identification of this and similar halogenated compounds in a research and development context.

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